molecular formula C18H18N6O3 B2578363 N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide CAS No. 1331270-64-4

N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide

Cat. No.: B2578363
CAS No.: 1331270-64-4
M. Wt: 366.381
InChI Key: OTUSEIPTYQLQGN-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide is a synthetic chemical compound designed for research applications in medicinal chemistry and drug discovery. This molecule incorporates two pharmaceutically significant motifs: a 1,2,4-oxadiazole ring and an azetidine scaffold. The 1,2,4-oxadiazole heterocycle is recognized as a privileged structure in drug design due to its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups . This ring system is found in several commercially available drugs and exhibits a wide spectrum of biological activities, including potential as an anticancer, anti-inflammatory, and antiviral agent . The azetidine (four-membered nitrogen ring) moiety is another key pharmacophore. Azetidinone derivatives, in particular, are well-known for their diverse biological activities beyond their classic antibiotic functions, showing promise in areas such as anti-inflammatory and antitumor applications . The specific integration of a pyrimidine ring further enhances the molecule's potential for targeting enzyme active sites and receptors, making it a valuable tool for researchers investigating new therapeutic targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c1-2-26-14-7-4-3-6-13(14)21-18(25)24-10-12(11-24)17-22-16(23-27-17)15-19-8-5-9-20-15/h3-9,12H,2,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUSEIPTYQLQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide (CAS Number: 1331270-64-4) is a synthetic compound known for its potential biological activities. This article reviews its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N6O3C_{18}H_{18}N_{6}O_{3}, with a molecular weight of 366.4 g/mol. The structure includes an azetidine ring, an oxadiazole moiety, and a pyrimidine derivative, which are significant for its biological activity.

PropertyValue
CAS Number1331270-64-4
Molecular FormulaC18H18N6O3
Molecular Weight366.4 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. A study on related oxadiazole derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the pyrimidine ring in the structure may enhance this activity.

Case Study:
In a comparative study of oxadiazole derivatives, compounds similar to N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine were tested against Candida albicans, showing varying degrees of inhibition zones (IZs), indicating potential as antifungal agents .

Antiviral Activity

The antiviral properties of compounds containing the oxadiazole and pyrimidine structures have been explored in the context of Zika virus (ZIKV) infections. A recent study synthesized a series of 1,2,4-oxadiazole derivatives that demonstrated significant antiviral activity against ZIKV . Although specific data on N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine is limited, the structural similarities suggest potential efficacy.

Anticancer Activity

Emerging research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, pyrimidine derivatives have shown promise in targeting specific cancer pathways . The compound's ability to interact with cellular mechanisms may position it as a candidate for further anticancer studies.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine. Modifications to the substituents on the oxadiazole and pyrimidine rings can significantly influence its potency and selectivity against various biological targets.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2-ethoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide exhibit promising anticancer properties. For instance:

  • Mechanism : The compound may inhibit specific pathways involved in tumor growth and proliferation.
  • Case Study : In vitro studies demonstrated that derivatives of this compound effectively reduced cell viability in various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Metabolic Disorders

The compound has been studied for its effects on metabolic disorders:

  • Dual Modulation : As a dual modulator of acetyl-CoA carboxylases and peroxisome proliferator-activated receptors (PPARs), it shows promise in treating obesity and type 2 diabetes mellitus. The design of similar acetamides has led to the identification of compounds that exhibit both ACC inhibition and PPAR activation .

Neurological Applications

Emerging research suggests potential applications in neurological disorders:

  • Neuroprotection : Compounds with structural similarities have been explored for their neuroprotective effects, potentially serving as therapeutic agents for conditions like Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented:

  • Spectrum of Activity : Studies have shown effectiveness against various bacterial strains, indicating that this compound could be developed into a novel antimicrobial agent .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargeted DiseaseReference
Compound AAnticancerVarious cancers
Compound BMetabolic ModulatorObesity, Type 2 Diabetes
Compound CNeuroprotectiveAlzheimer's Disease
Compound DAntimicrobialBacterial Infections

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole Substituents : Pyrimidin-2-yl (target) vs. pyridin-2-yl () alters hydrogen-bonding capacity; pyrimidine’s dual nitrogen atoms may improve interactions with polar residues in binding pockets .
  • Aromatic Groups : The 2-ethoxyphenyl group in the target compound differs from 2-methylphenyl () and 9-ethylcarbazol-3-yl (), suggesting divergent hydrophobic or π-stacking interactions depending on the target .

Pharmacological Activity and Receptor Interactions

While direct activity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Antitubercular Activity : The piperidine-carboxamide analog () demonstrated higher binding affinity for M. tuberculosis targets, likely due to the 4-fluorophenyl group’s hydrophobic interactions with bacterial enzymes . The target’s pyrimidine group may instead favor eukaryotic targets (e.g., kinases).
  • CB2 Selectivity: highlights that oxadiazole substituents critically influence receptor selectivity. For instance, 6-fluoropyridin-3-yl (6b) enhances CB2 binding, whereas nitro/cyano groups (6a, 6d) may stabilize interactions via dipole effects . The target’s pyrimidine group could similarly modulate selectivity for non-CB2 targets.

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